molecular formula C10H8Br2N2O B1379855 5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole CAS No. 1231244-48-6

5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole

Cat. No.: B1379855
CAS No.: 1231244-48-6
M. Wt: 331.99 g/mol
InChI Key: QYQYDPSRPKWFRU-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole is a useful research compound. Its molecular formula is C10H8Br2N2O and its molecular weight is 331.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Regioselectivity

A study by Yamane, Mitsudera, and Shundoh (2004) outlined a new method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing high regioselectivity in halogenation. This approach provides a pathway to generate 4-halomethyl isomers, highlighting the compound's utility in creating structurally diverse oxazoles under mild conditions (T. Yamane, Hiroyuki Mitsudera, Takatsugu Shundoh, 2004).

Heterocyclic Compound Synthesis

Laurent and Romine (2009) demonstrated the synthetic accessibility to oxazolyl-substituted heterocycles from a masked α-halo ketone. Their work underscores the versatility of using such compounds as synthons in preparing oxazolylimidazoles, -thiazoles, and -oxazoles, showcasing the chemical's foundational role in constructing complex molecular architectures (D. Laurent, J. Romine, 2009).

Biological Activity

In another vein of research, compounds derived from similar chemical frameworks have been explored for their biological activities. For instance, Demirci (2016) investigated new hybrid compounds derived from antipyrine, leading to the synthesis of a 1,3-oxazole derivative with observed moderate antimicrobial activity. This underscores the potential pharmaceutical applications of such compounds in developing new antimicrobial agents (S. Demirci, 2016).

Material Science Applications

The work of Gillie, Reddy, and Davies (2016) exemplifies the application of similar compounds in material science, where they devised an efficient method for synthesizing highly functionalized 4-aminooxazoles. Their approach, leveraging a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition, highlights the potential of these compounds in creating functional materials with tailored properties (Andrew D. Gillie, Raju Jannapu Reddy, P. Davies, 2016).

Properties

IUPAC Name

5-(2-bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O/c11-2-1-9-4-10(14-15-9)7-3-8(12)6-13-5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYDPSRPKWFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NOC(=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Reactant of Route 5
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Reactant of Route 6
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole

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